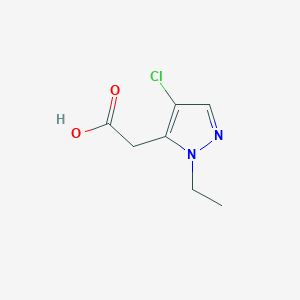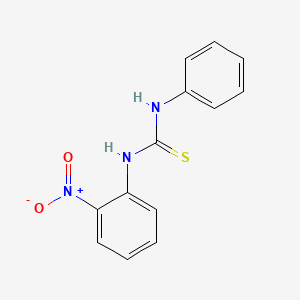
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid is a chemical compound with a five-membered pyrazole ring and an acetic acid side chain.
- It is also known as 1-ethyl-4-chloro-5-pyrazolylacetic acid .
- The compound’s molecular formula is C₉H₉ClN₂O₂ .
Synthesis Analysis
- The synthesis of this compound involves several steps. One possible synthetic route is as follows:
- Start with 4-chloro-3-methyl-1H-pyrazole .
- React it with ethyl bromoacetate to form 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid ethyl ester .
- Hydrolyze the ester group to obtain 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid .
Molecular Structure Analysis
- The compound has a pyrazole ring with a chloro substituent at position 4 and an ethyl group at position 1.
- The carboxylic acid group is attached to the pyrazole ring.
Chemical Reactions Analysis
- The compound can undergo various reactions typical of carboxylic acids, such as esterification, amidation, and decarboxylation.
Physical And Chemical Properties Analysis
- Appearance : Colorless to pale yellow crystals or powder.
- Solubility : Soluble in some polar organic solvents (e.g., chloroform, dichloromethane, alcohols), but insoluble in water.
- Melting Point : Approximately 107-109°C.
- Stability : Stable under normal conditions.
Applications De Recherche Scientifique
Fluorescent Sensors for Metal Ions
One notable application of pyrazoline derivatives, closely related to 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid, is in the development of selective fluorescent sensors for metal ions. For instance, a novel pyrazoline derivative has been synthesized for the determination of Zn2+ ions, exhibiting high selectivity and sensitivity, forming a 1:1 complex with Zn2+ and showing fluorescent enhancement in the presence of Zn2+ ions over other metal ions (Gong et al., 2011).
Synthesis and Biological Evaluation
Another research direction involves the synthesis and biological evaluation of pyrazole derivatives. A study synthesized a series of oxadiazole derivatives containing the indole moiety bearing tetrazole, demonstrating their antimicrobial activity. This showcases the potential of pyrazole derivatives in contributing to new antimicrobial agents (Muralikrishna et al., 2014).
Anticancer Properties
The anticancer properties of pyrazole derivatives have also been a significant area of interest. One study focused on the synthesis, characterization, and evaluation of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, derived from pyrazole, showing superior antiproliferative activities in vitro compared to the anticancer agent paclitaxel (Jose, 2017).
Heterocyclic Chemistry
Furthermore, the synthesis of new heterocyclic compounds through condensation reactions involving pyrazole derivatives highlights the vast potential in creating novel compounds with varying biological and chemical properties. An example includes the efficient synthesis of pyrazolo[3,4-b]pyridine products, showcasing the versatility of pyrazole derivatives in heterocyclic chemistry (Ghaedi et al., 2015).
Corrosion Inhibition
Pyrazoline derivatives have also been explored as corrosion inhibitors for metals in acidic media. Research demonstrates that certain pyrazoline derivatives effectively inhibit corrosion, offering a promising avenue for protective coating developments in industrial applications (Lgaz et al., 2018).
Safety And Hazards
- Avoid prolonged or frequent contact with the compound.
- Store in a sealed container, away from oxidizing agents and strong acids/bases.
- In case of skin or eye contact, rinse immediately with plenty of water and seek medical help.
Orientations Futures
- Investigate its potential applications in drug development or as a synthetic intermediate.
Please note that this analysis is based on available information, and further research may be necessary for a more detailed understanding. If you need additional information or have specific questions, feel free to ask! 😊
Propriétés
IUPAC Name |
2-(4-chloro-2-ethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-10-6(3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKWUXFHEBFXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2802301.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2802303.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)


![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)
![N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2802315.png)
![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate](/img/structure/B2802316.png)
![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2802319.png)
![4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2802321.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802323.png)
